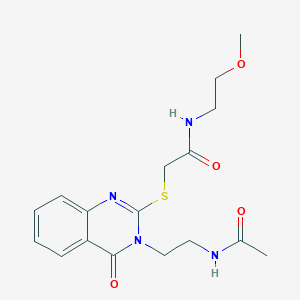

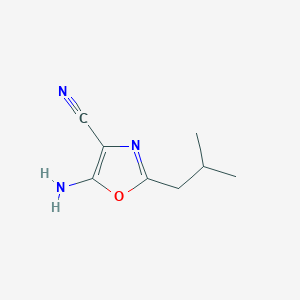

5-Azanyl-2-(2-Methylpropyl)-1,3-Oxazole-4-Carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Azanyl-2-(2-Methylpropyl)-1,3-Oxazole-4-Carbonitrile is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound with a unique structure that makes it suitable for use in different areas of research.

Applications De Recherche Scientifique

Synthesis and Characterization

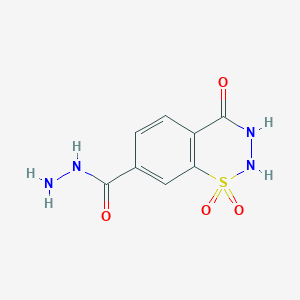

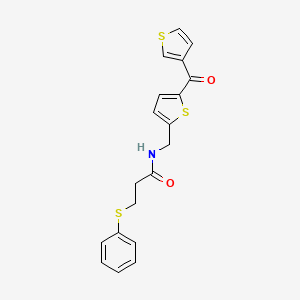

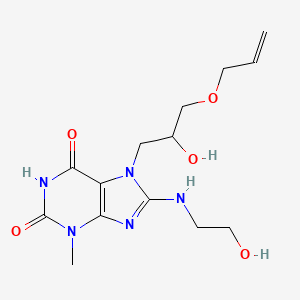

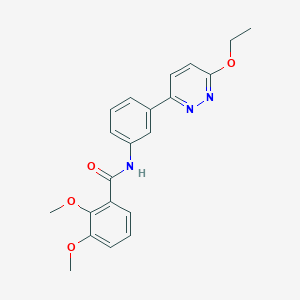

Research has explored the synthesis and characterization of compounds similar to 5-Azanyl-2-(2-Methylpropyl)-1,3-Oxazole-4-Carbonitrile, highlighting their potential in developing new materials with antimicrobial and anticancer properties. For instance, studies have demonstrated the successful synthesis of azo molecules and azo dyes incorporating 2-aminothiazole and oxazole derivatives, which exhibited promising antimicrobial activity against various microorganisms and significant antimycobacterial activity against M. tuberculosis. These compounds also showed considerable cleavage efficiency against supercoiled pBR322 DNA, indicating potential applications in molecular biology and pharmaceuticals (Ravi et al., 2020).

Anticancer Evaluation

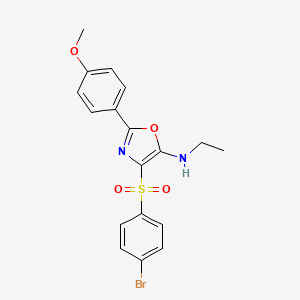

Another study focused on the synthesis of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, evaluating their in vitro anticancer activity. These compounds displayed growth inhibitory and cytostatic activities against cancer cell lines at submicromolar concentrations. Their selectivity towards leukemia, renal, and breast cancer subpanels suggests potential for developing new anticancer drugs, underscoring the importance of oxazole derivatives in medicinal chemistry (Kachaeva et al., 2018).

Antimicrobial Activities

In the realm of antimicrobial research, novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives were synthesized and shown to possess significant antimicrobial properties. These findings contribute to the search for new antimicrobial agents, with the structures of these compounds offering a template for further exploration in the fight against microbial resistance (Al‐Azmi & Mahmoud, 2020).

Corrosion Inhibition

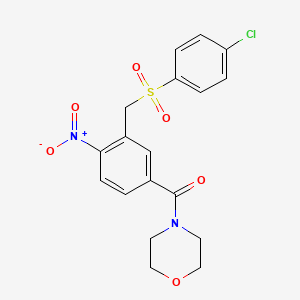

Additionally, pyranopyrazole derivatives, including structures related to this compound, have been investigated for their corrosion inhibition performance on mild steel in HCl solution. These studies provide insights into the development of more effective corrosion inhibitors, highlighting the compound's relevance in industrial applications (Yadav et al., 2016).

Chemical Diversification

Research into the chemical diversification of phenylselanyl-1H-1,2,3-triazole-4-carbonitriles revealed their synthesis, antioxidant properties, and potential as precursors to highly functionalized tetrazoles. This work emphasizes the versatility of carbonitrile-based compounds in synthesizing more complex products, thereby expanding their applicability in various scientific fields (Savegnago et al., 2016).

Mécanisme D'action

Target of action

Compounds like this often target enzymes or receptors in the body. The specific target would depend on the structure of the compound and its chemical properties. For example, some compounds might target enzymes involved in metabolic pathways, while others might target receptors on cell surfaces .

Mode of action

The mode of action would depend on the specific target. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, preventing it from carrying out its normal function. If the compound targets a receptor, it might either activate or inhibit the receptor, leading to changes in cell signaling .

Biochemical pathways

The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites. This could have downstream effects on other processes in the body .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the compound’s solubility could affect its absorption and distribution in the body. Its metabolism could be affected by enzymes in the liver, and its excretion could be affected by the kidneys .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme, this could lead to a decrease in the production of certain metabolites. If the compound activates a receptor, this could lead to changes in cell signaling and gene expression .

Action environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target .

Propriétés

IUPAC Name |

5-amino-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-5(2)3-7-11-6(4-9)8(10)12-7/h5H,3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPCJMOIVJSWSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=C(O1)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2947484.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2947486.png)

![Methyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2947491.png)

![5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2947495.png)

![N~3~-benzyl-6-isobutyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2947496.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2947498.png)